3-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
Overview
Description
3-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzohydrazide with 4-methylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while nitration can introduce nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1-(4-methylphenyl)-propynone
- 3-(4-methoxyphenyl)propanal
- 2-methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 3-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its oxadiazole ring structure is particularly significant, as it contributes to the compound’s stability and reactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-8-14(9-7-12)21-11-16-18-17(19-22-16)13-4-3-5-15(10-13)20-2/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQRDJFKCIXKIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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